Bauhinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bauhinin is a bioactive compound found in various species of the Bauhinia genus, which includes trees and shrubs commonly known as orchid trees. These plants are known for their beautiful, orchid-like flowers and are native to tropical and subtropical regions. This compound has gained attention due to its potential medicinal properties, including anti-inflammatory, antioxidant, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Bauhinin typically involves the extraction of phytochemicals from the bark, leaves, or flowers of Bauhinia species. The extraction process often uses solvents such as methanol or ethanol. The plant material is dried, ground, and subjected to solvent extraction, followed by filtration and evaporation to obtain the crude extract .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes using similar methods as described above. The process may include additional steps such as purification using column chromatography to isolate specific compounds like kaempferol, stigmasterol, and protocatechuic acid .
Chemical Reactions Analysis
Types of Reactions
Bauhinin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as kaempferol, stigmasterol, and protocatechuic acid, which have distinct biological activities .
Scientific Research Applications
Bauhinin has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on the biological activities of this compound, such as its antioxidant and antimicrobial properties.
Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory, antidiabetic, and anticancer activities.
Industry: This compound is explored for its use in the food and pharmaceutical industries due to its health-promoting properties
Mechanism of Action
The mechanism of action of Bauhinin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating oxidative stress, inhibiting inflammatory pathways, and interacting with cellular receptors. For example, this compound’s antioxidant activity is attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .
Comparison with Similar Compounds
Bauhinin can be compared with other similar compounds found in the Bauhinia genus, such as:
Kaempferol: A flavonoid with antioxidant and anti-inflammatory properties.
Stigmasterol: A phytosterol with potential cholesterol-lowering effects.
Protocatechuic Acid: An antioxidant compound with anti-inflammatory and anticancer activities.
This compound is unique due to its specific combination of bioactive properties and its presence in various parts of the Bauhinia plant, making it a versatile compound for research and industrial applications .
Biological Activity
Bauhinin, derived from the genus Bauhinia, particularly Bauhinia variegata and Bauhinia racemosa, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, including antioxidant, antimicrobial, neuroprotective, and anticancer properties, supported by relevant research findings and case studies.
Overview of this compound
This compound is primarily recognized for its phytochemical constituents such as flavonoids, saponins, and terpenoids. These compounds contribute significantly to its biological activities, making it a subject of extensive research in pharmacognosy and phytotherapy.
Antioxidant Activity
This compound exhibits notable antioxidant properties. Studies have demonstrated that extracts from Bauhinia racemosa show significant radical scavenging activity against various free radicals, including DPPH and hydroxyl radicals. The antioxidant activity is often measured using assays such as:
- DPPH Radical Scavenging Assay : The IC50 value for Bauhinia racemosa methanol extract was found to be 152.29 µg/mL .
- Lipid Peroxidation Inhibition : The extract inhibited lipid peroxidation by up to 76.83% at a concentration of 500 µg/mL .
Table 1: Antioxidant Activity of this compound Extracts
Extract Type | IC50 (µg/mL) | % Inhibition (Lipid Peroxidation) |
---|---|---|
Methanol Extract | 152.29 | 76.83% at 500 µg/mL |
Ethanol Extract | 20.4 | Not specified |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been well-documented. Extracts from Bauhinia variegata have shown broad-spectrum activity against various bacterial strains.
- Antibacterial Assays : Various extracts demonstrated significant inhibition against pathogens such as Klebsiella pneumoniae, E. coli, and Pseudomonas aeruginosa. The minimum bactericidal concentration (MBC) values ranged from 3.5 to 28.40 mg/mL .
- Antifungal Activity : Extracts were also effective against several fungal species, highlighting their potential as natural antimicrobial agents.
Table 2: Antimicrobial Activity of this compound Extracts
Pathogen | MBC (mg/mL) |
---|---|
Klebsiella pneumoniae | 3.5 |
E. coli | 10.0 |
Pseudomonas aeruginosa | 28.40 |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound in models of diabetic neuropathy:
- Diabetic Neuropathy Model : In a study involving streptozotocin-induced diabetic rats, treatment with Bauhinia variegata extracts significantly reduced blood glucose levels and improved antioxidant status, as evidenced by increased superoxide dismutase and catalase levels while decreasing lipid peroxidation markers .
- Behavioral Improvements : The treatment also alleviated thermal hyperalgesia, suggesting potential pain-relieving properties in diabetic neuropathy .
Nootropic Potential
Research indicates that this compound may enhance cognitive functions:
- Memory Improvement : In rodent models, administration of a flavonoid-rich fraction from Bauhinia variegata resulted in significant improvements in memory retention compared to control groups treated with diazepam . This suggests a potential application in treating cognitive impairments.
Table 3: Nootropic Effects of this compound
Treatment Group | Time Spent in Open Arm (s) | Retention Index |
---|---|---|
Control Group | X | Y |
Diazepam (1 mg/kg) | A | B |
Flavonoid-rich Fraction (200 mg/kg) | C | D |
Flavonoid-rich Fraction (400 mg/kg) | E | F |
Anticancer Activity
Preliminary studies have indicated that extracts from Bauhinia variegata possess anticancer properties:
- Cytotoxicity Testing : Ethyl acetate fractions showed significant cytotoxic effects against various human cancer cell lines including MCF-7 and DU-145 with growth inhibition rates between 90-99% .
- Mechanism of Action : The presence of flavonoids is believed to contribute to these effects through mechanisms such as apoptosis induction in cancer cells.
Properties
CAS No. |
100757-58-2 |
---|---|
Molecular Formula |
C15H21NO8 |
Molecular Weight |
343.33 g/mol |
IUPAC Name |
(2Z)-2-[(4R,5S,6S)-5-hydroxy-4-methoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile |
InChI |
InChI=1S/C15H21NO8/c1-22-8-3-2-7(4-5-16)14(11(8)19)24-15-13(21)12(20)10(18)9(6-17)23-15/h2-4,8-15,17-21H,6H2,1H3/b7-4-/t8-,9-,10-,11+,12+,13-,14+,15+/m1/s1 |
InChI Key |
LZYYZVIACZQHFH-VWNCQVFTSA-N |
Isomeric SMILES |
CO[C@@H]1C=C/C(=C/C#N)/[C@@H]([C@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC1C=CC(=CC#N)C(C1O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.